

Unraveling the Toxicological Profile and Human Health Risk of TCMTB: A Technical Guide

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Compound of Interest

Compound Name: TCMTB

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This technical guide provides a comprehensive overview of the toxicological profile and human health risk assessment of 2-(Thiocyanomethylthio)benzothiazole (**TCMTB**), a broad-spectrum biocide. The information is compiled from various scientific studies and regulatory assessments to serve as a critical resource for professionals in research and development.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (**TCMTB**) is a chemical compound widely used as a fungicide and antimicrobial agent in various industrial applications, including leather preservation, wood treatment, and in cooling water systems.[1][2] Its efficacy as a biocide is well-established; however, a thorough understanding of its toxicological properties is paramount for ensuring human and environmental safety. This guide synthesizes the current knowledge on **TCMTB**'s toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. It also delves into the human health risk assessment, summarizing key findings from regulatory bodies and outlining exposure scenarios.

Physicochemical Properties

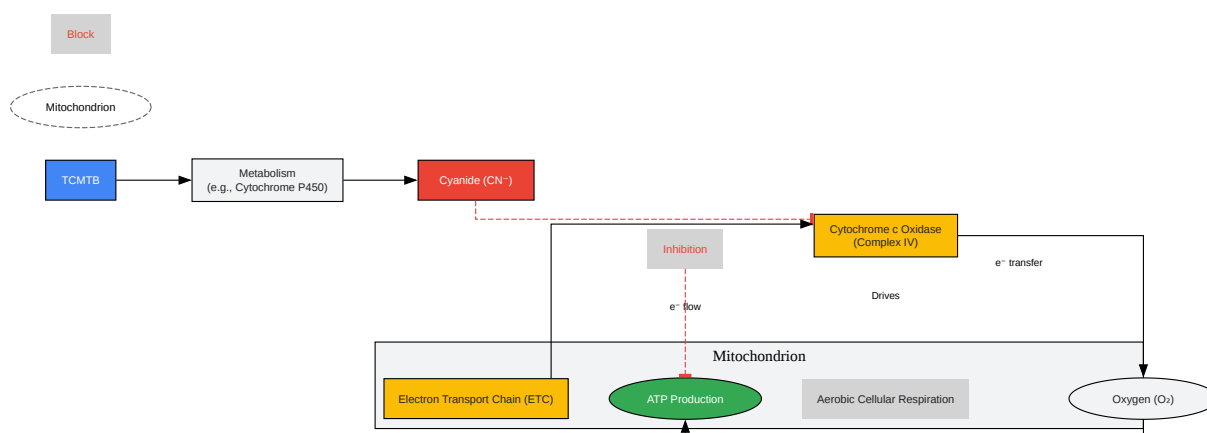
TCMTB is a reddish-brown viscous liquid with a pungent odor.[3][4] It is sparingly soluble in water but soluble in most organic solvents.[3] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C9H6N2S3	[4]
Molar Mass	238.34 g/mol	[4]
Appearance	Red to brown liquid with a pungent odor	[4]
Water Solubility	Very slightly soluble (0.125 g/L at 24 °C)	[4]
log P	3.23	[4]
Vapor Pressure	9.0×10^{-6} mmHg	[4]

Toxicological Profile

Mechanism of Toxicity

The primary mechanism of toxicity for **TCMTB** is believed to be associated with its decomposition to release cyanide ions.[3] Organic nitriles like **TCMTB** can be metabolized by cytochrome P450 enzymes in the liver, leading to the production of cyanide.[5] Cyanide, in turn, is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][3] By binding to the ferric iron in this enzyme, cyanide disrupts the transfer of electrons to oxygen, thereby halting aerobic respiration and the production of ATP.[3] Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide's toxic effects.[3]



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Mechanism of **TCMTB**-induced cytotoxicity.

Toxicokinetics

Following oral administration in rats, **TCMTB** is rapidly absorbed and metabolized.[2] The primary route of excretion is via urine.[2] **TCMTB** shows limited potential for bioaccumulation.[2]

Acute Toxicity

TCMTB exhibits moderate to low acute oral toxicity and low acute dermal toxicity.[2][3] However, it is considered to be highly toxic via the inhalation route of exposure.[2][6] It is also a severe skin and eye irritant and a dermal sensitizer.[2][6]

Table 1: Acute Toxicity of **TCMTB**

Species	Route	Value	Reference
Rat	Oral LD50	750 - 1,590 mg/kg	[3] [6] [7]
Rabbit	Dermal LD50	>2,000 mg/kg	[6]
Rat	Inhalation	Toxicity Category I (Highly Toxic)	[2] [6] [8]
Rabbit	Skin Irritation	Extremely irritating/Corrosive	[2] [9]
Rabbit	Eye Irritation	Highly irritating (Toxicity Category I)	[6] [8]
Guinea Pig	Dermal Sensitization	Sensitizer	[2] [6]

Sub-chronic and Chronic Toxicity

Repeated dose studies have shown that **TCMTB** can cause various adverse effects. In a 21-day dermal toxicity study in rats, dose-dependent skin irritation, progressing to eschar formation, ulcers, and chronic dermatitis, was observed.[\[3\]](#)[\[8\]](#) Systemic effects at higher doses included decreased body weight gain, and changes in hematological and clinical chemistry parameters.[\[3\]](#)

In subchronic oral exposure studies in rodents, **TCMTB** caused stomach lesions, including inflammation, hyperplasia, and ulceration.[\[3\]](#) In a chronic toxicity study in dogs, which appear to be a more sensitive species, adverse effects such as decreased body weight gain and hematological changes were observed at the lowest dose tested.[\[10\]](#)

Genotoxicity and Carcinogenicity

TCMTB has been found to be non-genotoxic in a battery of in vitro and in vivo assays, including gene mutation assays in bacteria and chromosomal aberration assays in mice.[\[2\]](#)[\[3\]](#)[\[10\]](#)

Carcinogenicity studies in mice have shown no evidence of carcinogenicity.[2][10] In rats, an increased incidence of thyroid C-cell adenomas was observed in high-dose females, but this did not progress to carcinoma.[2] The U.S. EPA has classified **TCMTB** as a "Group C - possible human carcinogen," and recommends the use of a Reference Dose (RfD) approach for cancer risk quantification.[10]

Reproductive and Developmental Toxicity

TCMTB did not show evidence of malformations or effects on reproductive parameters in animal studies.[2] In a two-generation reproduction study in rats, no treatment-related adverse effects on parental and reproductive parameters were noted.[2] Developmental toxicity studies in rats and rabbits did not show adverse developmental effects in the absence of maternal toxicity.[8][10] Rabbits appeared to be more sensitive to the maternal toxicity of **TCMTB** than rats.[10]

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for **TCMTB**

Study Type	Species	Route	Duration	NOAEL	LOAEL	Endpoint	Reference
Dermal Toxicity	Rat	Dermal	21-day	25 mg/kg/day	100 mg/kg/day	Decreased body weight gain, hematological and clinical chemistry changes	[8][9]
Chronic Toxicity	Dog	Oral	1-year	< 3.8 mg/kg/day	3.8 mg/kg/day	Decreased body weight gain, hematological and clinical chemistry changes	[8][9]
Developmental Toxicity	Rabbit	Oral	Gestation Days 6-19	16 mg/kg/day (maternal)	32 mg/kg/day (maternal)	Decreased maternal body weight gain and food consumption	[9]
Developmental Toxicity	Rat	Oral	Gestation Days 6-15	25.1 mg/kg/day (maternal)	76.5 mg/kg/day (maternal)	Clinical signs of maternal toxicity	[8][9]

2- Generati on Reprodu ction	Rat	Oral	-	400 ppm (parental/ offspring)	> 400 ppm	No treatment -related effects	[2][6]
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Human Health Risk Assessment

The human health risk assessment for **TCMTB** considers potential exposure through dietary, residential, and occupational pathways.[1][10]

Dietary Exposure

Dietary exposure to **TCMTB** can occur through its use as a slimicide in the production of food-contact paper and paperboard.[1] While acute dietary exposure risks have been assessed as not of concern, chronic dietary risks have been identified for certain subpopulations, particularly infants and young children, from these uses.[1]

Residential Exposure

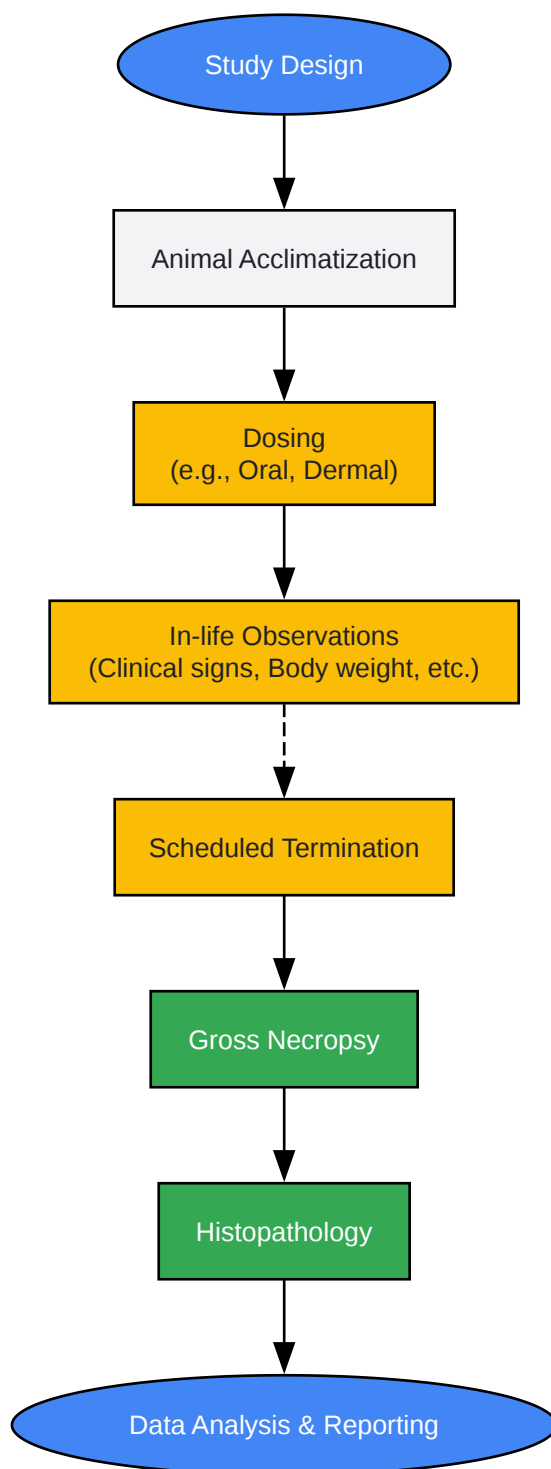
Residential exposure to **TCMTB** is primarily from its use as a preservative in materials like caulks, sealants, and adhesives.[1] Due to the low vapor pressure of **TCMTB** and the nature of its use in these products, residential handler and post-application exposures are generally considered to be minimal.[1]

Occupational Exposure

Occupational exposure can occur during the handling and application of **TCMTB**-containing products, for instance, in wood treatment facilities.[2] The primary routes of occupational exposure are dermal and inhalation.[2] Risk assessments have indicated that for some work activities, such as clean-up crews in sapstain control, inhalation margins of exposure may be of concern.[1] The use of appropriate personal protective equipment is crucial to mitigate these risks.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on **TCMTB** are often proprietary. However, these studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodologies for key types of studies.



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A generalized workflow for a toxicity study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to assess the adverse effects of a substance administered orally for a period of 90 days.^[11]^[12] Key aspects of the protocol include:

- Test Animals: Typically, young adult rats are used.^[11]
- Dose Groups: At least three dose levels of the test substance and a control group are used, with a sufficient number of animals of each sex in each group.^[11]
- Administration: The test substance is administered daily, usually via gavage, in the diet, or in drinking water.^[11]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.^[5]
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analyses.^[5]
- Pathology: At termination, all animals undergo a full gross necropsy, and selected organs and tissues are examined microscopically.^[5]

Repeated Dose Dermal Toxicity Study (based on OECD 410)

This study evaluates the toxic effects of a substance applied repeatedly to the skin.^[13]^[14]

- Test Animals: Rats, rabbits, or guinea pigs are commonly used.^[13]
- Application: The test substance is applied to a shaved area of the skin for a specified number of hours each day for 21 or 28 days.^[15]

- Dose Groups: Similar to the oral toxicity study, multiple dose groups and a control group are used.[\[15\]](#)
- Observations: The application site is examined for signs of irritation. Systemic toxicity is assessed through clinical observations, body weight measurements, and clinical pathology.
[\[15\]](#)
- Pathology: Gross necropsy and histopathology of the skin and other major organs are performed.[\[15\]](#)

Two-Generation Reproduction Toxicity Study (based on OECD 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[\[16\]](#)[\[17\]](#)

- Parental Generation (P): Male and female animals are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.[\[17\]](#)
- First Filial Generation (F1): Offspring from the P generation are selected and administered the test substance from weaning through their own mating to produce the F2 generation.[\[17\]](#)
- Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[\[17\]](#)
- Pathology: At the end of the study, a comprehensive pathological examination of both adult animals and offspring is conducted.[\[17\]](#)

Conclusion

The toxicological profile of **TCMTB** is characterized by moderate to low acute toxicity via oral and dermal routes, but high inhalation toxicity. It is a significant skin and eye irritant and a dermal sensitizer. The primary mechanism of systemic toxicity is likely related to the release of cyanide. While **TCMTB** is not considered genotoxic or carcinogenic in mice, its classification as a possible human carcinogen warrants a cautious approach to exposure. Reproductive and developmental toxicity do not appear to be primary concerns in the absence of maternal

toxicity. Human health risk assessments highlight potential chronic dietary risks for specific populations and occupational inhalation risks that require mitigation through appropriate safety measures. This guide provides a foundational understanding for researchers and professionals involved in the assessment and management of risks associated with **TCMTB**.

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